B1575929 Sakacin A

Sakacin A

Cat. No.: B1575929
Attention: For research use only. Not for human or veterinary use.
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Description

Sakacin A is a ribosomally synthesized antimicrobial peptide (bacteriocin) belonging to Class IIa, produced by the GRAS (Generally Regarded As Safe) bacterium Lactobacillus sakei . This cationic peptide consists of 41 amino acids with a molecular mass of approximately 4308.9 Da and an isoelectric point of 9.31, which contributes to its interaction with bacterial cell membranes . The primary mechanism of action for this compound, shared by many class IIa bacteriocins, involves the permeabilization of the target cell's membrane, leading to the dissipation of the transmembrane potential and pH gradient, and the efflux of intracellular ATP . Research indicates that its activity is associated with the formation of pores in the cytoplasmic membrane of susceptible bacteria . The initial electrostatic interaction is facilitated by a conserved YGNGV motif in its N-terminal region . Beyond membrane permeabilization, studies suggest this compound also exhibits a secondary, slower hydrolytic action on the cell walls of Listeria , breaking specific bonds in the peptidoglycan structure . This compound possesses significant research value as a natural biopreservative, primarily due to its strong and specific inhibitory activity against the food-borne pathogen Listeria monocytogenes . Its application is a key focus in developing strategies to improve the safety and shelf-life of ready-to-eat foods. Research applications include its incorporation into antimicrobial packaging systems, such as gelatin-based coatings for paper , pullulan films , and cellulose nanofiber (CNF) mats . It has demonstrated efficacy in reducing Listeria populations in model systems and real food matrices like thin-cut veal meat (carpaccio) and smoked salmon . The peptide is known to be heat-stable and active under acidic conditions, making it suitable for various food processing and storage environments . Intended Research Applications: • Development of natural food biopreservatives. • Design and testing of active antimicrobial food packaging. • Study of bacteriocin mechanisms of action against Gram-positive pathogens. • Inhibition and control of Listeria monocytogenes in food systems. Notice: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or human consumption use.

Properties

bioactivity

Antibacterial

sequence

ARSYGNGVYCNNKKCWVNRGEATQSIIGGMISGWASGKAGM

Origin of Product

United States

Scientific Research Applications

Food Preservation

Sakacin A has been extensively studied for its effectiveness in preserving food products, particularly in inhibiting the growth of pathogenic bacteria.

  • Mechanism of Action : this compound operates through a dual mechanism—disrupting the transmembrane potential and pH gradient in bacterial cells, leading to cell lysis. It also exhibits lytic activity towards the cell walls of Listeria species, breaking down peptidoglycan bonds .
  • Case Studies :
    • Active Packaging : Research has demonstrated that this compound can be incorporated into food packaging materials. For instance, a study developed an antimicrobial coating containing this compound on polyethylene-coated paper, which significantly reduced Listeria populations in ready-to-eat meat products . The coating retained its antimicrobial properties after application, showing a reduction of 1.5 log units in bacterial counts after 48 hours at refrigeration temperatures.
    • Meat Products : In another study, this compound was applied to thin-cut veal meat slices (carpaccio), resulting in effective control of Listeria growth during storage . The bacteriocin's ability to maintain microbial safety in meat products underscores its potential as a natural preservative.

Medical Applications

While primarily recognized for its food safety applications, this compound also shows promise in the medical field:

  • Antimicrobial Properties : this compound's ability to inhibit a broad spectrum of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, positions it as a candidate for developing new antibacterial treatments . Its unique action mechanism could help combat antibiotic-resistant strains.

Innovative Applications in Food Technology

Recent research has explored novel uses of this compound beyond traditional applications:

  • Bacterial Cellulose Production : this compound has been studied for its role in enhancing the production of bacterial cellulose from cheese whey permeate. This approach not only utilizes a by-product but also aligns with sustainable food technology practices .
  • Coating Technologies : Incorporating this compound into various edible films and coatings has shown effectiveness in controlling microbial growth on food surfaces. For example, this compound embedded in pullulan films demonstrated significant efficacy against L. monocytogenes in refrigerated turkey breast slices .

Summary Table of Applications

Application AreaDescriptionEffectiveness
Food PreservationAntimicrobial agent against Listeria and other pathogensSignificant reduction in bacterial counts
Medical PotentialBroad-spectrum antimicrobial propertiesPotential treatment for antibiotic-resistant bacteria
Bacterial Cellulose ProductionUtilization of cheese whey permeate for sustainable productionEnhances cellulose yield and sustainability
Active PackagingCoatings containing this compound for meat productsMaintains microbial safety during storage

Comparison with Similar Compounds

Comparison with Similar Bacteriocins

Sakacin P

  • Molecular Weight : ~4.3 kDa (similar to Sakacin A) .
  • Genetic Organization : Gene cluster (sppK, sppR, sppA, spiA, sppT, sppE) shares homology with this compound’s sap operon but lacks IS1163 insertion elements .
  • Activity: Lower IC₅₀ against L. monocytogenes (0.01–0.61 ng/mL vs. 0.16–44.2 ng/mL for this compound), indicating higher potency .
  • Mechanism : Targets PMF but lacks this compound’s cell wall degradation capability .
  • Production : Higher yield in defined media at low temperatures (4–30°C) .

Sakacin ZFM225

  • Molecular Weight : ~14.9 kDa (significantly larger than this compound) .
  • Spectrum: Broad-spectrum activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Micrococcus luteus, unlike this compound’s narrow antilisterial focus .
  • Mechanism : Forms membrane pores independent of Lipid II binding, contrasting this compound’s dual action .
  • Stability : Retains activity at 121°C for 15 minutes, surpassing this compound’s thermal tolerance .

Pediocin PA-1

  • Activity : Intermediate potency (IC₅₀: 0.10–7.34 ng/mL) .
  • Structural Motif : Shares the conserved YGNGV domain with this compound but has a longer N-terminal helix for enhanced membrane insertion .

Nisin (Class I Bacteriocin)

  • Mechanism : Targets Lipid II for pore formation and cell wall inhibition, differing from this compound’s PMF disruption .
  • Spectrum : Wider activity (Gram-positive and Gram-negative bacteria) but lower antilisterial potency (IC₅₀: 2.2–781 ng/mL) .

Data Tables

Table 1: Key Attributes of this compound and Comparators

Bacteriocin Molecular Weight (kDa) Target Pathogens Mechanism Thermal Stability
This compound 4.3 L. monocytogenes PMF dissipation + cell wall lysis Stable at 100°C (30 min)
Sakacin P 4.3 L. monocytogenes PMF dissipation Stable at 100°C (15 min)
Sakacin ZFM225 14.9 Broad-spectrum (e.g., S. aureus) Membrane pore formation Stable at 121°C (15 min)
Pediocin PA-1 4.6 L. monocytogenes PMF dissipation Moderate
Nisin 3.5 Gram-positive and -negative Lipid II binding Stable at 121°C (15 min)

Table 2: Susceptibility of L. monocytogenes to Bacteriocins (IC₅₀ in ng/mL)

Bacteriocin Minimum IC₅₀ Maximum IC₅₀ Correlation with this compound
This compound 0.16 44.2 1.00
Sakacin P 0.01 0.61 0.49
Pediocin PA-1 0.10 7.34 0.68
Nisin 2.2 781 0.65

Critical Insights

  • Industrial Applications : this compound’s dual mechanism and compatibility with low-cost media (e.g., cheese whey permeate) enhance its scalability for food preservation .
  • Structural Determinants : The YGNGV motif in class IIa bacteriocins is critical for antilisterial activity, but variations in C-terminal domains (e.g., Sakacin ZFM225’s disulfide bonds) modulate spectrum and stability .

Preparation Methods

Microbial Production of Sakacin A

1.1 Producer Strain and Growth Conditions

  • Lactobacillus sakei strains, notably Lb706, are commonly used for this compound production. The synthesis is temperature-sensitive, optimally produced at 25–30 °C, with reduced or no production above 33 °C. The production is regulated by a pheromone peptide (Sap-Ph), which acts through a three-component regulatory system involving genes orf4 and sapKR.

  • Cultivation is typically done in liquid media such as MRS (de Man, Rogosa and Sharpe) broth or optimized media derived from food industry by-products like cheese whey permeate (CWP).

1.2 Culture Media Optimization

  • Traditional MRS medium supports good bacterial growth but is costly. Researchers have developed cheaper media formulations using cheese whey permeate, a by-product rich in lactose and nutrients, reducing production costs by up to 70% compared to MRS.

  • Optimization involves adjusting concentrations of yeast extract, meat extract, and other nitrogen sources to maximize this compound yield and bacterial growth. Lactic acid production correlates with bacterial growth and this compound production, serving as an indirect indicator.

1.3 Fermentation Parameters

  • Fermentation is carried out under controlled pH (around 4.5), temperature (26–30 °C), and agitation (e.g., 150 rpm) without aeration to favor this compound production.

  • Batch cultures in bioreactors of volumes up to 14 L have been reported, with incubation times around 9 hours to reach optimal bacteriocin levels.

This compound Production Process

Step Description Key Parameters/Notes
Inoculum Preparation Pre-growth of L. sakei in MRS or optimized medium 5% (v/v) inoculum from active culture
Cultivation Fermentation in optimized medium or MRS broth 26–30 °C, pH 4.5, 9 h incubation, agitation 150 rpm
Growth Monitoring Optical density, pH, lactic acid concentration Lactic acid >2 g/L correlates with good bacteriocin yield
This compound Induction Temperature control and addition of pheromone peptide Sap-Ph if needed Production abolished above 33 °C without Sap-Ph
Cell Removal Centrifugation at 8000 rpm, 40 min, 4 °C To obtain cell-free supernatant
Bacteriocin Precipitation Ammonium sulfate precipitation (400 g/L) at 4 °C for 1 h Followed by centrifugation and dissolution in water
Lyophilization Freeze-drying of dissolved precipitate Produces stable this compound powder

Downstream Processing and Purification

  • After fermentation, this compound is recovered from the cell-free supernatant by ammonium sulfate precipitation, a common protein precipitation method. The precipitate is then dissolved in deionized water and freeze-dried to obtain a stable powder form.

  • This purified form can be further used for incorporation into active packaging materials or for direct antimicrobial applications.

Immobilization and Bioreactor Production

  • Immobilization of L. sakei cells on suitable supports has been explored to enhance this compound production stability and facilitate continuous production.

  • Bioreactor production allows scale-up with controlled parameters, improving yield and reproducibility. Optimization of medium and process parameters can reduce costs and improve bacteriocin activity.

Cost and Sustainability Considerations

  • Using cheese whey permeate as a substrate significantly reduces production costs from about 5.40 €/L in MRS to approximately 1.53 €/L in optimized media, making this compound production more economically viable for food applications.

  • The circular economy approach leverages dairy industry waste streams, enhancing sustainability and adding value to by-products.

Summary Table: Comparative Analysis of this compound Production Media and Costs

Medium Type Production Cost (€/L) This compound Activity (AU) Notes
MRS Medium 5.40 High Standard rich medium, costly
Non-optimized SAK Medium 2.33 Moderate Early optimized medium
Optimized CWP-based Medium 1.53 Comparable to MRS Significant cost reduction, sustainable substrate
Medium with Meat Peptone etc. 2.90 High More expensive, complex formulation

Research Findings Highlights

  • This compound production is tightly regulated by temperature and pheromone signaling, requiring precise control of fermentation conditions.

  • Cheese whey permeate-based media can support high yields of this compound with optimized nitrogen sources, reducing production costs by up to 70% compared to traditional media.

  • Ammonium sulfate precipitation followed by lyophilization is an effective purification strategy, yielding stable this compound powders suitable for food-grade applications.

  • Immobilization techniques and bioreactor scale-up have been successfully applied to enhance production efficiency and sustainability.

This detailed overview synthesizes data from molecular regulation studies, fermentation optimization research, and downstream processing investigations to provide a professional and authoritative perspective on this compound preparation methods. The integration of sustainable substrates and cost-effective bioprocesses marks significant progress toward industrial-scale production of this valuable antimicrobial agent.

Q & A

Q. How to address conflicting data on this compound’s efficacy in biofilm eradication?

  • Methodological Answer : Combine confocal microscopy (with LIVE/DEAD staining) and crystal violet assays to quantify biofilm biomass vs. viability. Test synergies with EDTA to disrupt extracellular polymeric substances (EPS) .

Data Presentation & Reproducibility Guidelines

  • Experimental Reproducibility : Document buffer formulations, equipment models (e.g., HPLC column specifications), and strain sources in Supplementary Materials. Reference protocols from .
  • Statistical Rigor : Report MICs as geometric means with 95% confidence intervals. Use ANOVA for multi-condition comparisons, followed by Tukey’s post-hoc test .
  • Literature Integration : Conduct systematic reviews using PICO framework to align findings with existing studies on class IIa bacteriocins .

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